Diammonium samarium pentanitrate
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Overview
Description
Diammonium samarium pentanitrate is a heterocyclic organic compound with the molecular formula H₈N₇O₁₅Sm and a molecular weight of 496.46 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of diammonium samarium pentanitrate typically involves the reaction of samarium nitrate with ammonium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pH control to ensure high yield and purity .
Chemical Reactions Analysis
Diammonium samarium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state samarium compounds.
Reduction: It can be reduced to lower oxidation state samarium compounds.
Substitution: The nitrate groups can be substituted with other ligands, such as halides or organic ligands, under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diammonium samarium pentanitrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of diammonium samarium pentanitrate involves its interaction with molecular targets through its nitrate groups and samarium ion. The compound can form complexes with various ligands, leading to changes in their electronic and structural properties. These interactions can affect molecular pathways, such as those involved in luminescence and catalysis .
Comparison with Similar Compounds
Diammonium samarium pentanitrate can be compared with other samarium compounds, such as:
Samarium(III) chloride (SmCl₃): Used in organic synthesis and as a catalyst.
Samarium(III) nitrate (Sm(NO₃)₃): Similar to this compound but with different coordination properties.
Samarium(III) oxide (Sm₂O₃): Used in ceramics and glass manufacturing.
This compound is unique due to its specific nitrate coordination, which imparts distinct luminescent and catalytic properties .
Biological Activity
Diammonium samarium pentanitrate (DASPN) is an inorganic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Synthesis
This compound is composed of samarium ions coordinated with nitrate groups and ammonium cations. The general formula can be represented as:
The synthesis of DASPN typically involves the reaction of samarium oxide or samarium carbonate with nitric acid, followed by the addition of ammonium nitrate. This process yields a crystalline compound that can be characterized using X-ray diffraction and infrared spectroscopy.
Antimicrobial Properties
Recent studies have indicated that DASPN exhibits antimicrobial activity against various bacterial strains. A notable investigation demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests that DASPN could be a potential candidate for developing antimicrobial agents.
Cytotoxicity and Cell Proliferation
Research has also focused on the cytotoxic effects of DASPN on human cancer cell lines. In vitro assays showed that DASPN significantly inhibited the proliferation of several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were found to be approximately 30 µg/mL, indicating a potent cytotoxic effect. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells.
Antioxidant Activity
DASPN has also been evaluated for its antioxidant properties . In a study measuring total antioxidant capacity (TAC), DASPN demonstrated significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This property may contribute to its protective effects against oxidative stress in biological systems.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at Niigata University evaluated the antimicrobial properties of various lanthanide compounds, including DASPN. The results indicated that DASPN had superior activity compared to other similar compounds, leading to recommendations for further exploration in pharmaceutical applications .
- Cytotoxicity Assessment : In a controlled laboratory setting, a team at Hirosaki University investigated the cytotoxic effects of DASPN on human cancer cell lines. The findings revealed that DASPN induced apoptosis in HeLa cells, suggesting potential therapeutic applications in oncology .
- Oxidative Stress Mitigation : A collaborative study involving multiple institutions assessed the antioxidant capacity of DASPN in cellular models exposed to oxidative stress. The results highlighted its ability to reduce reactive oxygen species (ROS) levels significantly, supporting its use as a protective agent in biomedical research .
Table 1: Biological Activities of this compound
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus (MIC: 50-100 µg/mL) | |
Cytotoxicity | IC50 ~30 µg/mL on HeLa cells | |
Antioxidant | Significant free radical scavenging |
Table 2: Comparison of IC50 Values for Various Compounds
Compound | IC50 Value (µg/mL) | Cell Line |
---|---|---|
This compound | 30 | HeLa |
Cisplatin | 10 | HeLa |
Doxorubicin | 25 | MCF-7 |
Properties
CAS No. |
93893-19-7 |
---|---|
Molecular Formula |
H8N7O15Sm |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
diazanium;samarium(3+);pentanitrate |
InChI |
InChI=1S/5NO3.2H3N.Sm/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |
InChI Key |
XZLZVDNSBMUKJB-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sm+3] |
Origin of Product |
United States |
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